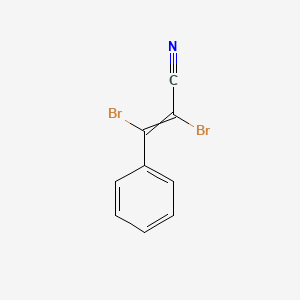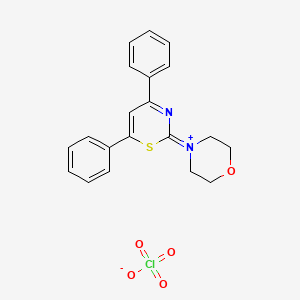
4-(4,6-Diphenyl-2H-1,3-thiazin-2-ylidene)morpholin-4-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,6-Diphenyl-2H-1,3-thiazin-2-ylidene)morpholin-4-ium perchlorate is a chemical compound known for its unique structure and properties It belongs to the class of thiazine derivatives and is characterized by the presence of a morpholinium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Diphenyl-2H-1,3-thiazin-2-ylidene)morpholin-4-ium perchlorate typically involves the reaction of 4,6-diphenyl-2H-1,3-thiazine with morpholine in the presence of perchloric acid. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol are used to dissolve the reactants.
Reaction Time: The reaction is usually allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4,6-Diphenyl-2H-1,3-thiazin-2-ylidene)morpholin-4-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazine derivatives with reduced functional groups.
Substitution: Formation of substituted thiazine derivatives.
Applications De Recherche Scientifique
4-(4,6-Diphenyl-2H-1,3-thiazin-2-ylidene)morpholin-4-ium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 4-(4,6-Diphenyl-2H-1,3-thiazin-2-ylidene)morpholin-4-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4,6-Diphenyl-2H-1,3-thiazin-2-ylidene)piperidinium perchlorate
- 4-(4,6-Diphenyl-2H-1,3-thiazin-2-ylidene)pyrrolidinium perchlorate
Uniqueness
4-(4,6-Diphenyl-2H-1,3-thiazin-2-ylidene)morpholin-4-ium perchlorate is unique due to its morpholinium ion, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
88626-11-3 |
|---|---|
Formule moléculaire |
C20H19ClN2O5S |
Poids moléculaire |
434.9 g/mol |
Nom IUPAC |
4-(4,6-diphenyl-1,3-thiazin-2-ylidene)morpholin-4-ium;perchlorate |
InChI |
InChI=1S/C20H19N2OS.ClHO4/c1-3-7-16(8-4-1)18-15-19(17-9-5-2-6-10-17)24-20(21-18)22-11-13-23-14-12-22;2-1(3,4)5/h1-10,15H,11-14H2;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
ZXZOMYSMGXYTTE-UHFFFAOYSA-M |
SMILES canonique |
C1COCC[N+]1=C2N=C(C=C(S2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2,6-Dioxopiperidin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14389660.png)

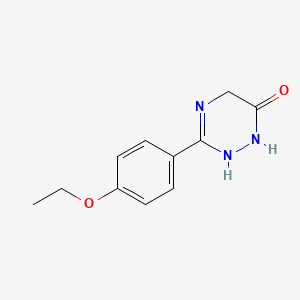

![2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-1-OL](/img/structure/B14389668.png)



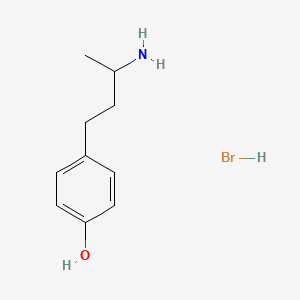

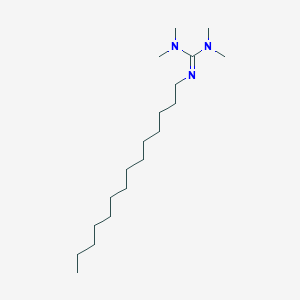
![(3aR,8bR)-3-Methyl-1-phenyl-1,3a,4,8b-tetrahydroindeno[1,2-c]pyrazole](/img/structure/B14389704.png)
![N-Methyl-N'-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea](/img/structure/B14389708.png)
